molecular formula C15H10O5 B192587 5,3',4'-Trihydroxyflavone CAS No. 19852-25-6

5,3',4'-Trihydroxyflavone

Cat. No.: B192587
CAS No.: 19852-25-6
M. Wt: 270.24 g/mol
InChI Key: KXPQYWKYYDYOCQ-UHFFFAOYSA-N
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Description

5,3’,4’-Trihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavone class of polyphenolic compounds, which are known for their antioxidant properties. This compound is characterized by the presence of three hydroxyl groups attached to the flavone backbone, specifically at the 5, 3’, and 4’ positions. It has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

5,3’,4’-Trihydroxyflavone interacts with several enzymes and proteins. It has been shown to modulate key signaling molecules involved in the initiation of cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .

Cellular Effects

5,3’,4’-Trihydroxyflavone has various effects on cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 5,3’,4’-Trihydroxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple pathways.

Dosage Effects in Animal Models

The effects of 5,3’,4’-Trihydroxyflavone vary with different dosages in animal models. While specific dosage effects have not been extensively studied for this compound, it is known that flavonoids like 5,3’,4’-Trihydroxyflavone can have threshold effects and may cause toxic or adverse effects at high doses .

Metabolic Pathways

5,3’,4’-Trihydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being investigated.

Transport and Distribution

5,3’,4’-Trihydroxyflavone is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,3’,4’-Trihydroxyflavone typically involves the use of starting materials such as 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization and oxidation to yield the desired flavone compound .

Industrial Production Methods: Industrial production of 5,3’,4’-Trihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 5,3’,4’-Trihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5,3’,4’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to other flavonoids, it has shown a balanced profile of antioxidant, anti-inflammatory, and anticancer activities, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-5-4-8(6-11(9)18)14-7-12(19)15-10(17)2-1-3-13(15)20-14/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPQYWKYYDYOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173602
Record name 5,3',4'-Trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19852-25-6
Record name 5,3',4'-Trihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019852256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,3',4'-Trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known natural sources of 5,3',4'-Trihydroxyflavone?

A1: this compound has been isolated from various plant sources, including:

  • Vernonia eremophila: This plant species yielded this compound alongside glaucolide B, a compound with molluscicidal and antimicrobial properties. []
  • Dioscorea bulbifera L. (Air Potato): This plant is the first reported source of this compound. []
  • Salam Leaves (Eugenia polyantha): Characterization studies identified this compound or its 3-C-glycoside within the n-butanol fraction of Salam leaves. []

Q2: Has this compound demonstrated any potential for inhibiting enzymes?

A2: Yes, research suggests that this compound might have inhibitory activity against α-glucosidase. This enzyme plays a key role in carbohydrate digestion and metabolism. Inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H10O5. It has a molecular weight of 270.24 g/mol.

Q4: Are there any studies exploring the potential antiviral activity of this compound?

A4: Yes, in silico studies have investigated this compound as a potential inhibitor of the SARS-CoV-2 3CL protease (3CLpro), a key enzyme in viral replication. Further investigation using fluorescence resonance energy transfer (FRET) and cytopathic effect (CPE) assays indicated some level of inhibitory activity against 3CLpro. []

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